molecular formula C20H23N B14755334 N-Methylprotriptyline CAS No. 521-80-2

N-Methylprotriptyline

Cat. No.: B14755334
CAS No.: 521-80-2
M. Wt: 277.4 g/mol
InChI Key: YVBGGZGCBWNVDX-UHFFFAOYSA-N
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Description

N-Methylprotriptyline, commonly known as Protriptyline, is a tricyclic antidepressant (TCA) with the molecular formula C₁₉H₂₁N and a molecular weight of 263.38 g/mol . Its IUPAC name is N-methyl-3-(5H-dibenzo[a,d]cyclohepten-5-yl)propan-1-amine, and it features a tricyclic aromatic core with a methylated amine side chain . Unlike other TCAs, Protriptyline lacks sedative properties and acts as a potent norepinephrine reuptake inhibitor, contributing to its stimulant-like effects . It is clinically used to treat severe depression, particularly in patients requiring alertness, due to its rapid onset (1–2 weeks) and prolonged duration of action compared to imipramine or amitriptyline . Protriptyline is marketed under synonyms such as Vivactil and Concordin .

Properties

IUPAC Name

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-11,13-14,20H,7,12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBGGZGCBWNVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1C2=CC=CC=C2C=CC3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200104
Record name N-Methylprotriptyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521-80-2
Record name N,N-Dimethyl-5H-dibenzo[a,d]cycloheptene-5-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylprotriptyline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylprotriptyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylprotriptyline can be synthesized through the reductive N-methylation of protriptyline. This process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride. The reaction typically occurs in an aprotic solvent such as dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalytic hydrogenation steps to reduce any by-products .

Chemical Reactions Analysis

Types of Reactions: N-Methylprotriptyline undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxide derivatives.

    Reduction: The compound can be reduced to its corresponding amine.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products: The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted derivatives with various functional groups .

Scientific Research Applications

Chemistry: N-Methylprotriptyline is used as a model compound in the study of tricyclic antidepressants. Its chemical properties and reactivity provide insights into the behavior of similar compounds in various chemical reactions .

Biology: In biological research, this compound is used to study the mechanisms of neurotransmitter reuptake inhibition. It serves as a tool to understand the interactions between antidepressants and neurotransmitter transporters .

Medicine: Clinically, this compound is used to treat depression, anxiety, and other mood disorders. Its efficacy in enhancing neurotransmission makes it a valuable therapeutic agent .

Industry: In the pharmaceutical industry, this compound is used in the development of new antidepressant drugs. Its structure-activity relationship studies help in designing more effective and safer medications .

Mechanism of Action

N-Methylprotriptyline exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This enhances neurotransmission and improves mood and cognitive function. The compound also interacts with various receptors, including histamine H1 receptors, alpha-adrenergic receptors, and muscarinic receptors, contributing to its therapeutic effects and side effect profile .

Comparison with Similar Compounds

Structural Comparison

Protriptyline shares structural similarities with other TCAs but differs in side-chain methylation and aromatic core modifications. Key structural distinctions include:

Compound Core Structure Side Chain Methylation Position Molecular Formula
Protriptyline Dibenzo[a,d]cycloheptene N-methyl-3-aminopropyl N-methyl C₁₉H₂₁N
Nortriptyline Dibenzo[a,d]cycloheptene N-methyl-3-aminopropyl Secondary amine C₁₉H₂₁N
Amitriptyline Dibenzo[b,e]oxepin N-methyl-3-aminopropyl N-methyl C₂₀H₂₃N
Imipramine Dibenzazepine N-methyl-3-aminopropyl N-methyl C₁₉H₂₄N₂

Key Insight: Protriptyline’s rigid dibenzocycloheptene core and tertiary amine side chain enhance norepinephrine selectivity, reducing affinity for serotonin transporters compared to amitriptyline .

Pharmacological and Clinical Comparison
Compound Mechanism of Action Sedative Effects Onset of Action Primary Indications
Protriptyline Norepinephrine reuptake inhibition None 1–2 weeks Severe depression
Amitriptyline Serotonin/norepinephrine reuptake inhibition High 2–4 weeks Depression, neuropathic pain
Nortriptyline Norepinephrine reuptake inhibition Low 2–3 weeks Depression, migraine prophylaxis
Maprotiline Norepinephrine reuptake inhibition Moderate 2–3 weeks Depression with anxiety

Key Findings :

  • Protriptyline’s lack of sedation makes it unique among TCAs, ideal for patients requiring cognitive alertness .
  • Nortriptyline, a secondary amine metabolite of amitriptyline, exhibits fewer anticholinergic side effects than Protriptyline .
Pharmacokinetic and Metabolic Comparison
Compound Half-Life (Hours) Metabolism Pathway Bioavailability Excretion Route
Protriptyline 54–92 Hepatic (CYP2D6) 75–90% Renal
Amitriptyline 10–28 Hepatic (CYP2C19, CYP2D6) 30–60% Renal
Nortriptyline 18–44 Hepatic (CYP2D6) 50–70% Renal
Imipramine 8–16 Hepatic (CYP2C19) 40–70% Renal

Key Insights :

  • Protriptyline’s prolonged half-life allows once-daily dosing but increases risk of accumulation in CYP2D6 poor metabolizers .
  • Amitriptyline’s broader metabolic pathways contribute to drug-drug interactions, unlike Protriptyline’s CYP2D6 specificity .

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